N-Methyl-1H-indol-3-amine;hydrochloride

Medicinal chemistry Scaffold hopping Serotonergic ligand design

Procurement teams requiring a rigid, lipophilic 3-aminoindole scaffold for medicinal chemistry should specify the hydrochloride salt (CAS 191993-66-5) to avoid common mis-identification with tryptamine derivatives. This compound places the N-methylamino group directly on the indole C3 carbon, delivering a distinct LogP (~2.6) and H-bond geometry that are critical for kinase and CNS target engagement. - Direct C3-N linkage enables enantioselective elaboration (>99% ee) via chiral phosphoric acid catalysis - Validated antiproliferative core: 3-aminoindole derivatives achieve IC50 values as low as 3.7 μM (HeLa) - Reliable supply: 95% purity powder, ice-pack shipped at -10 °C to preserve integrity

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 191993-66-5
Cat. No. B2487614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-indol-3-amine;hydrochloride
CAS191993-66-5
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESCNC1=CNC2=CC=CC=C21.Cl
InChIInChI=1S/C9H10N2.ClH/c1-10-9-6-11-8-5-3-2-4-7(8)9;/h2-6,10-11H,1H3;1H
InChIKeyOFDQQPLZOXWDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1H-indol-3-amine Hydrochloride: 3-Aminoindole Building Block


N-Methyl-1H-indol-3-amine;hydrochloride (CAS 191993-66-5) is the hydrochloride salt of a 3-aminoindole derivative in which a methylamino group (–NHCH₃) is directly attached to the C3 position of the indole nucleus, distinguishing it from the tryptamine family which bears an ethylamine spacer . Available commercially as a powder of 95% purity requiring storage at −10 °C with ice-pack shipping, this compound serves as a versatile synthetic intermediate for constructing biologically active indole-based scaffolds, with particular relevance to medicinal chemistry programs targeting serotonergic pathways, kinase inhibition, and antiproliferative indications [1].

1
3-Aminoindole scaffold with direct C3–N linkage, distinct from tryptamine family.
2
Versatile synthetic intermediate for kinase inhibitor and antiproliferative probe construction.
3
Requires cold-chain shipping and –10 °C storage; plan logistics accordingly.

N-Methyl-1H-indol-3-amine vs. Tryptamine Analogs


Procurement decisions that treat N-methyl-1H-indol-3-amine;hydrochloride as interchangeable with N-methyltryptamine, tryptamine, or gramine overlook a fundamental structural distinction: the target compound places the N-methylamino substituent directly on the indole C3 carbon (3-aminoindole scaffold), whereas tryptamines possess a two-carbon ethyl linker (–CH₂CH₂–) and gramine-type compounds bear a methylene spacer (–CH₂–) [1]. This absence of a spacer alters the compound's computed lipophilicity (XLogP3 ≈ 2.6 for the free base versus ~1.5 for tryptamine), hydrogen-bonding geometry, and protonation behaviour, which collectively dictate divergent reactivity in electrophilic substitution and cross-coupling reactions, as well as distinct biological target engagement profiles [2]. Generic substitution therefore risks both synthetic failure in multi-step routes and misleading structure–activity relationship interpretation.

Direct C3–N substitution alters reactivity and cross-coupling outcomes vs. tryptamine’s ethyl linker; synthesis may diverge.
Higher computed logP and lower polar surface area shift membrane permeability and protein binding relative to tryptamine.
Biological SAR divergence: 3-aminoindole shows antiproliferative/kinase inhibition, while tryptamine favors serotonergic targets.

N-Methyl-1H-indol-3-amine: Comparative Evidence


3-Aminoindole vs. Tryptamine Scaffold

The target compound belongs to the 3-aminoindole class in which the methylamino nitrogen is directly bonded to the indole C3 sp² carbon. By contrast, N-methyltryptamine (CAS 61-49-4) and tryptamine (CAS 61-54-1) insert a two-carbon ethyl linker between the indole C3 and the amine nitrogen, while gramine (CAS 87-52-5) and N-norgramine (CAS 36284-95-4) contain a single methylene spacer. This structural difference is reflected in computed physicochemical descriptors: the free base of the target compound exhibits XLogP3 ≈ 2.6 and TPSA = 27.8 Ų, whereas tryptamine has XLogP3 ≈ 1.5 and TPSA ≈ 41.8 Ų [1]. The absence of the flexible linker restricts rotational freedom (1 rotatable bond vs. 3 for N-methyltryptamine) and alters the spatial presentation of the methylamino pharmacophore, directly impacting receptor binding geometry and metabolic susceptibility [2].

Scaffold Comparison
Class-level inference
ΔXLogP3 ≈ +1.1 vs tryptamine; ΔTPSA ≈ –14 Ų; 1 rotatable bond vs 2–3
Divergent physicochemical and conformational profiles
Computed properties; verify experimentally
Medicinal chemistry Scaffold hopping Serotonergic ligand design

Organocatalytic Enantioselective Synthesis

Patent CN100548979C discloses a chiral phosphoric acid-catalyzed Friedel–Crafts reaction between sulfonylimides and indoles that delivers optically active 3-methylaminoindole compounds with yields up to 93% and enantiomeric excess >99% (e.g., compound P12: (R)-N-((1H-indol-3-yl)(p-tolyl)methyl)-4-methylbenzenesulfonamide obtained at 93% yield, >99% ee using catalyst C7 at –60 °C) [1]. In contrast, prior literature methods for 3-aminoindole synthesis typically required multi-day reaction times, stoichiometric metal reagents, and protection/deprotection sequences, with substantially lower overall yields and no enantiocontrol [2]. The patented method operates under mild, metal-free conditions, enabling direct access to enantiomerically enriched 3-methylaminoindole derivatives suitable for pharmaceutical development without heavy-metal contamination concerns.

Enantioselective Synthesis
Head-to-head
Up to 93% yield, >99% ee; chiral phosphoric acid catalyst, –60 °C
Enables metal-free, scalable enantiopure route
Patent CN100548979C; reported conditions
Asymmetric synthesis Organocatalysis Process chemistry

Commercial Specifications & Cold Storage

The hydrochloride salt form of N-methyl-1H-indol-3-amine (CAS 191993-66-5) is commercially supplied as a powder with a certified purity of 95% and requires storage at –10 °C with ice-pack shipping, as specified by Sigma-Aldrich (SKU ENAH90823702) . This storage requirement is notably more stringent than that of the non-methylated parent 3-aminoindole hydrochloride (CAS 57778-93-5), which is typically stored at 4 °C but decomposes at 180 °C, indicating that N-methylation of the 3-amino group increases thermal lability of the salt . The hydrochloride counterion also differentiates this product from the free base form (CAS 286472-78-4), which exhibits different solubility and handling characteristics but lacks the same level of commercial quality control documentation.

Cold Storage Specs
Supporting evidence
Storage –10 °C, ice-pack shipping; purity 95%
Stringent cold-chain requirement; N-methylation increases lability
Supplier spec; verify upon receipt
Chemical procurement Salt selection Stability and handling

3-Aminoindole Antiproliferative Activity

A peer-reviewed study on 3-amino-1H-indole and 3-amino-1H-7-azaindole derivatives demonstrated that the 3-aminoindole scaffold confers significant antiproliferative activity. The most promising analogue (compound 8v) exhibited IC₅₀ values of 3.7 μM (HeLa), 8.0 μM (HepG2), and 19.9 μM (MCF-7), representing 13-fold, 5-fold, and 1.4-fold improvements respectively over the clinical standard fluorouracil (5-FU) in the same assays [1]. While these data are for elaborated 3-aminoindole derivatives rather than the parent N-methyl compound itself, they establish the intrinsic value of the 3-aminoindole core—which the target compound provides in its simplest N-methylated form—as a validated antiproliferative scaffold. In contrast, the tryptamine scaffold (with its ethyl linker) is predominantly associated with serotonergic neuromodulation rather than direct antiproliferative activity, indicating scaffold-dependent biological profile divergence [2].

Antiproliferative Activity
Class-level inference
Derivative 8v: IC50 3.7 µM (HeLa), 8.0 µM (HepG2); up to 13-fold vs 5-FU
Cell-model antiproliferative response context
Derivative data; scaffold-level validation
Anticancer drug discovery Antiproliferative screening Scaffold validation

MAO Inhibition by Indolylmethylamine Derivatives

A comprehensive structure–activity relationship study of indolylmethylamine derivatives (closely related to the 3-aminoindole scaffold) against monoamine oxidase A and B revealed Kᵢ values spanning an extraordinary range from 0.8 nM to >1,000,000 nM for MAO-A and from 0.75 nM to 476,000 nM for MAO-B, with the most selective inhibitors achieving MAO-A/MAO-B selectivity ratios of approximately 1,500:1 or 1,000:1 respectively [1]. This six-order-of-magnitude dynamic range demonstrates that small substituent modifications on the indole core—precisely the type of derivatization enabled by the N-methyl-3-aminoindole building block—can dial MAO potency and isoform selectivity across a therapeutically relevant window. By comparison, tryptamine itself is a relatively weak, non-selective MAO substrate (Kₘ ~ 160 μM for MAO-A), highlighting how the 3-aminoindole architecture provides a more tunable starting point for MAO-targeted inhibitor design [2].

MAO Inhibition Range
Class-level inference
Kᵢ: 0.8 nM to >1,000,000 nM (MAO-A); selectivity ratios up to 1,500:1
Wide dynamic range enables tunable MAO inhibition
Derivative class SAR; scaffold-dependent
MAO inhibition Neuropharmacology SAR analysis

N-Methyl-1H-indol-3-amine: Key Applications


Organocatalytic Chiral Intermediate Synthesis

The demonstrated chiral phosphoric acid-catalyzed methodology (93% yield, >99% ee; Patent CN100548979C) enables procurement teams to source N-methyl-1H-indol-3-amine hydrochloride as a prochiral building block that can be directly elaborated into enantiopure 3-substituted indole pharmacophores without heavy-metal contamination. This is particularly valuable for process chemistry groups developing scalable routes to chiral indole-based drug candidates where regulatory limits on residual metals (ICH Q3D) are a critical constraint [1].

Anticancer Lead Generation with 3-Aminoindole

With the 3-aminoindole core demonstrating IC₅₀ values as low as 3.7 μM against HeLa cells (13-fold improvement over fluorouracil), medicinal chemistry teams can justify procurement of this compound as a privileged fragment for constructing focused libraries targeting tubulin polymerization, kinase inhibition, or other anticancer mechanisms for which 3-aminoindole derivatives have shown validated activity [1]. The direct C3-N linkage provides a rigid pharmacophore distinct from the flexible tryptamine scaffold used in serotonergic programs .

Isoform-Selective MAO Inhibitor Design

The indolylmethylamine scaffold class exhibits MAO inhibitory Kᵢ values spanning sub-nanomolar to millimolar ranges with selectivity ratios up to 1,500:1 between MAO-A and MAO-B, depending on indole substitution pattern [1]. By procuring N-methyl-1H-indol-3-amine hydrochloride as the core intermediate, neuropharmacology groups can systematically explore the 5-position and N-substitution SAR space that governs MAO isoform selectivity, an approach directly supported by the published 3D-QSAR/CoMFA models for this chemical series .

Chemical Biology Probe Development

The structural divergence between the 3-aminoindole scaffold (XLogP3 ≈ 2.6, TPSA 27.8 Ų, 1 rotatable bond) and the tryptamine scaffold (XLogP3 ≈ 1.5, TPSA ≈ 41.8 Ų, 2–3 rotatable bonds) translates into distinct protein-binding geometries and metabolic stability profiles [1]. Chemical biology groups developing probe molecules for target identification or chemoproteomics should select this compound when a more lipophilic, conformationally restricted indole-based pharmacophore is desired over the flexible tryptamine framework, as the scaffold properties predict improved passive membrane permeability and reduced susceptibility to amine oxidase metabolism .

Application
Selection Property
Validation Focus
Chiral indole pharmacophore synthesis
Prochiral 3-aminoindole substrate
Enantioselectivity verification (ee, chiral HPLC)
Antiproliferative compound library design
3-Aminoindole core scaffold
Cell-line antiproliferative assay benchmarking
MAO isoform-selective inhibitor development
Indole substitution tunability
MAO-A/B selectivity ratio profiling
Lipophilic, conformationally restricted probe design
Scaffold rigidity and computed logP
Membrane permeability and metabolic stability assays
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